tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a piperidine ring, and a pyrazole moiety with a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Alkylation: The brominated pyrazole is alkylated with an ethyl halide in the presence of a base such as potassium carbonate.
Piperidine Derivative Formation: The alkylated pyrazole is then reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperidine ring and the pyrazole moiety.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the piperidine or pyrazole rings.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound is investigated for its potential biological activities. The pyrazole ring is a common pharmacophore in many bioactive molecules, and the presence of the bromine atom can enhance binding affinity to biological targets. It may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the pharmaceutical industry, this compound can be used as a building block for the synthesis of drug candidates. Its structural features make it suitable for incorporation into various therapeutic agents.
Mechanism of Action
The exact mechanism of action of tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate depends on its specific application. Generally, the pyrazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may enhance these interactions through halogen bonding or by increasing the lipophilicity of the molecule, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
Uniqueness
The presence of the bromine atom in tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate distinguishes it from other similar compounds. Bromine can significantly alter the compound’s reactivity and biological activity, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-[2-(4-bromopyrazol-1-yl)ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN3O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWRKMWKXPQCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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